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This technical guide provides a comprehensive overview of the ground state and low-lying
electronic states of the praseodymium monoxide cation (PrO+). The information presented
herein is crucial for a deeper understanding of the fundamental properties of this lanthanide-
containing species, with implications for fields ranging from astrophysics to materials science
and catalysis. This document summarizes key quantitative data, details the experimental and
theoretical methodologies employed in its study, and provides visualizations of the underlying
theoretical frameworks.

Electronic Ground State of PrO+

The ground electronic state of the praseodymium monoxide cation (PrO+) has been
determined to be of X3Ha symmetry. This assignment is supported by a combination of
experimental measurements and high-level theoretical calculations. The electronic
configuration of the Praseodymium ion in PrO+ is primarily 4f2.[1]

Spectroscopic Constants

Spectroscopic constants for the ground state of PrO+ have been derived from theoretical
calculations. These parameters are essential for characterizing the vibrational and rotational
energy levels of the molecule.
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Spectroscopic Constant Calculated Value

Equilibrium Bond Length (re) 1.77 A

Harmonic Vibrational Frequency (we) Not explicitly provided in the primary source
Rotational Constant (Be) Not explicitly provided in the primary source

Table 1: Calculated Spectroscopic Constants for
the Ground State (X3Ha) of PrO+.[1][2]

Low-Lying Electronic States

Due to the patrtially filled 4f orbitals of the praseodymium ion, PrO+ possesses a dense
manifold of low-lying electronic states.[2] Theoretical calculations have predicted the existence
of 23 spin-orbit (SO) states for PrO+.[1][2][3] These states arise from the coupling of the
electron spin and orbital angular momenta.

The lowest singlet and triplet potential energy curves, calculated using second-order
multiconfigurational quasi-degenerate perturbation theory (SO-MCQDPT2), reveal the complex
electronic structure near the ground state. The triplet state is predicted to be lower in energy
than the singlet state by 24.9 kcal mol=1.[1][2]

Experimental Methodology: Mass-Analyzed
Threshold lonization (MATI) Spectroscopy

The experimental investigation of the electronic states of PrO+ was primarily conducted using
mass-analyzed threshold ionization (MATI) spectroscopy.[1][2][3] This high-resolution
technique allows for the precise determination of ionization energies and the characterization of
the vibrational levels of the resulting cation.

Experimental Workflow

The general workflow for the MATI spectroscopy experiment as applied to PrO is as follows:

o Sample Generation: Praseodymium oxide (PrO) molecules are generated in a supersonic
molecular beam, often produced by laser ablation of a praseodymium target in the presence
of an oxygen-containing carrier gas.
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Photoexcitation: The neutral PrO molecules are excited to high-lying Rydberg states just
below the ionization threshold using a tunable laser system.

Field lonization: A pulsed electric field is applied to the excited molecules, causing the high-n
Rydberg states to ionize. This delayed ionization is a key feature of MATI, allowing for
energy discrimination.

Mass Analysis: The resulting PrO+ ions are then guided into a time-of-flight (TOF) mass
spectrometer for mass-to-charge ratio analysis.

Spectrum Acquisition: The MATI spectrum is obtained by plotting the ion signal as a function
of the excitation laser wavelength, revealing the energy levels of the PrO+ cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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